molecular formula C8H11BrO B12557656 2-Bromo-5,5-dimethylcyclohex-2-en-1-one CAS No. 142672-83-1

2-Bromo-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B12557656
CAS No.: 142672-83-1
M. Wt: 203.08 g/mol
InChI Key: CFEXTKQLCPEMLO-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethylcyclohex-2-en-1-one is a brominated cyclohexenone derivative characterized by a six-membered α,β-unsaturated ketone ring with a bromine substituent at the 2-position and two methyl groups at the 5-position. Its molecular formula is C₈H₁₁BrO, and it has a molecular weight of 203.08 g/mol . The compound’s α,β-unsaturated ketone moiety renders it reactive in conjugate addition and cycloaddition reactions, making it valuable in organic synthesis, particularly in pharmaceutical intermediate preparation . The bromine atom enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks, while the geminal dimethyl groups confer steric stability to the cyclohexenone ring .

Structural studies of related cyclohexenones, such as 3-[(E)-2-(4-chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, highlight the influence of substituents on ring puckering and intermolecular interactions. For example, crystallographic analyses using programs like SHELXL and visualization tools like Mercury reveal that bulky substituents (e.g., dimethyl groups) reduce ring flexibility and stabilize chair-like conformations .

Properties

CAS No.

142672-83-1

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

2-bromo-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11BrO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3

InChI Key

CFEXTKQLCPEMLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=O)C1)Br)C

Origin of Product

United States

Preparation Methods

Bromination of Vinylogous Ester Intermediates

A widely reported method involves bromination of 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one (vinylogous ester) using NBS in acetonitrile. This approach avoids cumbersome purification steps and achieves high yields.

Parameter Details
Starting Material 3-Isobutoxy-5,5-dimethylcyclohex-2-en-1-one
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature 25°C
Reaction Time 6 hours
Yield 91% (after two-step synthesis)

Mechanism :

  • Bromination : NBS introduces a bromine atom at the α-position of the cyclohexenone ring.
  • Workup : Quenching with Na₂S₂O₃ removes excess bromine, followed by extraction and chromatography.

Bromination of Hydroxylated Cyclohexenone Precursors

Another method employs 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one as a precursor. Bromination occurs under mild conditions, leveraging the hydroxyl group’s directing effects.

Parameter Details
Starting Material 2-Bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Reagent NBS
Solvent Ethanol/Water (3:1 v/v)
Temperature Room temperature
Reaction Time 3 hours
Yield ~85%

Advantages :

  • High Selectivity : The hydroxyl group stabilizes intermediates, minimizing side reactions.
  • Recovery of Byproducts : Unreacted NBS and monobrominated intermediates can be recycled.

Epoxide-Mediated Bromination (Indirect Approach)

While less direct, bromination of epoxide intermediates (e.g., 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one) using NBS and NaH provides an alternative route. This method is scalable but requires additional steps for ring-opening.

Parameter Details
Starting Material Epoxide derivative (e.g., 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one)
Reagent NBS, NaH
Solvent Tetrahydrofuran (THF)
Temperature 0°C
Reaction Time 2 hours
Yield 45% (for allyloxy intermediate)

Challenges :

  • Low Yield : Requires optimization for bromine incorporation efficiency.
  • Complex Workup : Multiple purification steps are needed to isolate the final product.

Comparative Analysis of Methods

Criterion Vinylogous Ester Method Hydroxylated Precursor Method Epoxide-Mediated Method
Yield High (91%) Moderate (~85%) Low (45%)
Reaction Time 6 hours 3 hours 2 hours
Scalability High Moderate Low
Purity High (after chromatography) Moderate Moderate

Key Insights :

  • Vinylogous Ester Method : Preferred for industrial applications due to high yield and simplicity.
  • Hydroxylated Precursor Method : Ideal for small-scale synthesis with existing hydroxylated intermediates.
  • Epoxide-Mediated Method : Niche applications where epoxide intermediates are readily available.

Challenges and Optimization Strategies

  • Solvent Selection :

    • Acetonitrile : Enhances NBS solubility and reaction rate.
    • THF/EtOH Mixtures : Balance between polarity and aprotic conditions for sensitive intermediates.
  • Catalyst Optimization :

    • Radical Initiators : Avoid using benzoyl peroxide unless radical pathways are desired.
    • Base Additives : NaH or LiAlH₄ can activate intermediates but may require inert atmospheres.
  • Byproduct Management :

    • Recycling : Unreacted NBS and monobrominated byproducts (e.g., 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) can be reprocessed.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to 5,5-dimethylcyclohex-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of 5,5-dimethylcyclohex-2-en-1-ol or 5,5-dimethylcyclohex-2-en-1-amine.

    Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.

    Oxidation: Formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.

Scientific Research Applications

Chemistry: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential use in the development of pharmaceuticals. Its brominated structure is of interest in the design of drugs with specific biological activities.

Industry: In the industrial sector, 2-Bromo-5,5-dimethylcyclohex-2-en-1-one is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the bromine atom is removed, leading to the formation of the corresponding non-brominated compound.

Comparison with Similar Compounds

2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

  • Structure : Fluorine’s electronegativity increases polarization of the carbonyl group, enhancing acidity of the α-hydrogen. The hydroxyl group at C3 introduces hydrogen-bonding capability.
  • Physicochemical Properties : Lower molecular weight (158.17 g/mol ) and higher polarity compared to the brominated analog, leading to improved aqueous solubility .
  • Applications : Used in high-purity API intermediates due to its metabolic stability and hydrogen-bonding interactions in target binding .

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

  • Reactivity: The amino group facilitates intramolecular charge transfer, altering UV-Vis absorption profiles. This compound is less reactive in Michael additions due to resonance stabilization of the enamine system .

Non-Halogenated Analogs: 5,5-Dimethylcyclohex-2-en-1-one

  • Structure : Lacks halogen substituents, resulting in reduced electrophilicity and slower reaction rates.
  • Thermodynamic Stability : The absence of bromine reduces crystal lattice energy, as evidenced by lower melting points compared to halogenated derivatives .

Table 1: Comparative Data for Key Cyclohexenone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Bromo-5,5-dimethylcyclohex-2-en-1-one Not reported C₈H₁₁BrO 203.08 Br (C2), CH₃ (C5) High electrophilicity; API intermediate
4-Bromo-5,5-dimethylcyclohex-2-en-1-one 69083-80-3 C₈H₁₁BrO 203.08 Br (C4), CH₃ (C5) Reduced conjugation; niche synthesis
2-Fluoro-3-hydroxy-5,5-dimethyl-... 109801-21-0 C₈H₁₁FO₂ 158.17 F (C2), OH (C3), CH₃ (C5) High solubility; metabolic stability
3-[(4-Bromophenyl)amino]-5,5-dimethyl- 106518-84-7 C₁₄H₁₆BrNO 306.19 NH(C₆H₄Br) (C3), CH₃ (C5) π-π stacking; UV-active intermediates

Research Findings and Structural Insights

  • Ring Puckering: The 5,5-dimethyl groups enforce a chair conformation, minimizing torsional strain. Cremer-Pople puckering parameters for similar compounds show flattened puckering amplitudes (q₂ < 0.5 Å) compared to unsubstituted cyclohexenones .
  • Intermolecular Interactions: Hirshfeld surface analysis of brominated cyclohexenones reveals dominant Br···H and C=O···H contacts, contributing to dense crystal packing . In contrast, fluoro derivatives exhibit stronger F···H and O-H···O interactions .
  • Synthetic Utility : The 2-bromo isomer’s superior reactivity in Suzuki-Miyaura couplings and Diels-Alder reactions is attributed to bromine’s leaving-group ability and conjugation with the carbonyl .

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